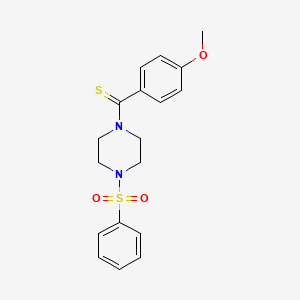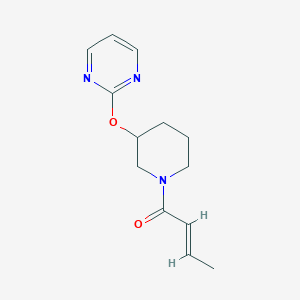
Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid is a chemical compound with the molecular formula C14H28N2O6. It is also known by its IUPAC name, 1-(3-methyloxetan-3-yl)ethan-1-amine hemioxalate. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group. The compound is typically found in a white solid form and is known for its high purity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid involves several steps. The primary synthetic route includes the formation of the oxetane ring followed by the introduction of the amine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product. The final step involves the reaction with oxalic acid to form the hemioxalate salt .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid involves its interaction with specific molecular targets. The oxetane ring and amine group can interact with enzymes and receptors, leading to various biological effects. The compound can modulate pathways involved in cell signaling, metabolism, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-methyloxetan-3-yl)ethan-1-amine: This compound lacks the oxalic acid component but shares the oxetane and amine groups.
Oxalic acid: A simple dicarboxylic acid that forms salts and esters with various amines and alcohols.
Uniqueness
Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid is unique due to the combination of the oxetane ring and the amine group with oxalic acid. This combination imparts specific chemical and biological properties that are not observed in the individual components .
Eigenschaften
IUPAC Name |
1-(3-methyloxetan-3-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO.C2H2O4/c2*1-5(7)6(2)3-8-4-6;3-1(4)2(5)6/h2*5H,3-4,7H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSWECOZQQUACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(COC1)C)N.CC(C1(COC1)C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2550682.png)
![N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide](/img/structure/B2550684.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2550687.png)
![N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2550688.png)


![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)
![1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2550693.png)
![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)
![methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2550696.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)
